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Compound of Interest

Compound Name: ARRY-371797

Cat. No.: B605591

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of ARRY-
371797 (also known as PF-07265803), a selective, orally available, small-molecule inhibitor of
p38a mitogen-activated protein kinase (MAPK), in the context of cardiomyopathy. The primary
focus of these preclinical investigations has been on dilated cardiomyopathy (DCM) resulting
from mutations in the lamin A/C gene (LMNA), a condition with a high unmet medical need.

Rationale for Targeting p38a MAPK in LMNA-Related
Cardiomyopathy

Mutations in the LMNA gene are a significant cause of familial DCM, characterized by
progressive heart failure and a high incidence of life-threatening arrhythmias.[1][2] Preclinical
research has elucidated that these mutations lead to the production of dysfunctional lamin
proteins, which compromises the structural integrity of the nuclear envelope. This results in
cellular stress and the subsequent activation of multiple stress-related signaling cascades,
most notably the mitogen-activated protein kinase (MAPK) pathways.[1][3]

Specifically, in a well-established mouse model of LMNA-related DCM, the LmnaH222P/H222P
knock-in mouse, hyperactivation of all three major MAPK branches—extracellular signal-
regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK—has been
observed to precede the onset of significant cardiac dysfunction.[3][4] The activation of the
p38a MAPK pathway, in particular, has been strongly implicated in the downstream
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pathological processes, including cardiomyocyte apoptosis, pathological hypertrophy, and
decreased contractility.[1] This aberrant signaling has also been confirmed in cardiac biopsy
samples from human patients with LMNA-related DCM.[3] Therefore, the targeted inhibition of
p38a MAPK with ARRY-371797 was proposed as a novel, mechanism-based therapeutic
strategy for this devastating disease.[3]

Preclinical Efficacy in a Validated Cardiomyopathy
Model

The primary animal model utilized for the preclinical evaluation of ARRY-371797 was the
LmnaH222P/H222P mouse. This model recapitulates key features of the human disease,
including the development of left ventricular (LV) dilatation and a progressive decline in
contractile function, typically starting between 8 to 10 weeks of age.[5]

Key Efficacy Endpoints

In a pivotal preclinical study, treatment of LmnaH222P/H222P mice with ARRY-371797
demonstrated significant efficacy in mitigating the progression of cardiomyopathy. The key
findings are summarized below.

Table 1: Efficacy of ARRY-371797 in LmnaH222P/H222P Mice
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Parameter

Outcome Measure

Result with ARRY-
371797 Treatment

Reference

Cardiac Structure

Left Ventricular

Dilatation

Prevented the
increase in LV
dimensions compared
to placebo-treated

mice.

[3]

Cardiac Function

Fractional Shortening

Prevented the
deterioration of

fractional shortening.

[3]

Biomarkers of Cardiac

Nppa and NppB

Reduced expression
of genes encoding for

atrial natriuretic

[1]

Stress MRNA expression peptide (ANP) and
brain natriuretic
peptide (BNP).
Did not block the
) ] Collal and Colla2 ,
Fibrosis expression of genes [11[3]

MRNA expression

encoding for collagen.

These results indicate that while ARRY-371797 was effective in preventing the adverse

remodeling and functional decline characteristic of the disease model, it did not appear to

reverse or inhibit the underlying fibrotic process.[1][3]

Experimental Protocols

Animal Model

e Model:LmnaH222P/H222P knock-in mouse model of autosomal dominant Emery-Dreifuss

muscular dystrophy with cardiomyopathy.[5]

e Phenotype: These mice develop progressive left ventricular dilatation and depressed

contractile function starting at 8-10 weeks of age.[5]

Treatment Regimen
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e Compound: ARRY-371797, a selective p38a MAPK inhibitor.

o Administration: The specific dosage and route of administration used in the pivotal mouse
study are not detailed in the available abstracts but would have been administered to mice
from 16 to 20 weeks of age, a period of established cardiac dysfunction.

Efficacy Assessment

e Cardiac Function and Structure: Assessed via methods such as transthoracic
echocardiography to measure left ventricular dimensions and fractional shortening.

o Gene Expression Analysis: Quantitative real-time polymerase chain reaction (QRT-PCR) was
used to measure the mRNA levels of Nppa, NppB, Collal, and Colla2 in heart tissue.

» Signaling Pathway Analysis: Western blotting was employed to measure the levels of total
and phosphorylated p38a MAPK in protein extracts from heart tissue to confirm target
engagement.[3]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action and the general workflow of the preclinical studies are
depicted in the following diagrams.

Signaling Pathway Diagram
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Caption: p38 MAPK signaling pathway in LMNA-related cardiomyopathy.
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Experimental Workflow Diagram
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Caption: Preclinical experimental workflow for ARRY-371797 evaluation.

Preclinical Toxicology Summary
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Toxicology studies are a critical component of preclinical development. While detailed data is
limited in the public domain, available information indicates that ARRY-371797 was generally
well-tolerated in preclinical species.

Table 2: Summary of Preclinical Toxicology Findings for ARRY-371797

Species Dose Duration Key Findings Reference

Well-tolerated
with
gastrointestinal
side effects and
minimal clinical
Up to 100 mg/kg

Rats BID 28 days pathology [6]
changes.
Histopathology
findings were
partially

reversible.

Well-tolerated
with
gastrointestinal

side effects and

Up to 100 mg/kg minimal clinical
Monkeys 28 days [6]
BID pathology
changes.

Histopathology
findings were

reversible.

Conclusion and Translation to Clinical Development

The preclinical data for ARRY-371797 provided a strong, mechanism-based rationale for its
investigation in patients with LMNA-related DCM. The efficacy observed in the
LmnaH222P/H222P mouse model, specifically the prevention of adverse ventricular
remodeling and functional decline, was highly encouraging.[3] These findings directly
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supported the initiation of clinical trials to assess the safety and efficacy of ARRY-371797 in
this patient population.[7]

It is important to note that while a Phase 2 study showed promising results in functional
capacity and cardiac biomarkers, a subsequent Phase 3 trial (REALM-DCM) was terminated
early as an interim futility analysis indicated it was unlikely to meet its primary endpoint.[2][8][9]
This highlights the complexities of translating preclinical findings, even from highly relevant
disease models, into clinical efficacy. Nevertheless, the preclinical work on ARRY-371797
remains a valuable case study in targeting specific signaling pathways in genetically defined
cardiomyopathies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Abnormal p38a mitogen-activated protein kinase signaling in dilated cardiomyopathy
caused by lamin A/C gene mutation - PMC [pmc.ncbi.nim.nih.gov]

e 2. Systematic in vivo candidate evaluation uncovers therapeutic targets for LMNA dilated
cardiomyopathy and risk of Lamin A toxicity - PMC [pmc.ncbi.nlm.nih.gov]

» 3. Abnormal p38a mitogen-activated protein kinase signaling in dilated cardiomyopathy
caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nim.nih.gov]

» 4. Targeting Mitogen-Activated Protein Kinase Signaling in Mouse Models of
Cardiomyopathy Caused by Lamin A/C Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]
e 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
e 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

» 8. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss
muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

¢ 9. labos-recherche.insep.fr [labos-recherche.insep.fr]

¢ To cite this document: BenchChem. [Preclinical Profile of ARRY-371797: A p38a MAPK
Inhibitor for Cardiomyopathy]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b605591?utm_src=pdf-body
https://home.pavlab.msl.ubc.ca/wp-content/uploads/2013/11/activation-of-mapk-pathways-links-lmna-mutations.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1849984/
https://labos-recherche.insep.fr/sites/default/files/media/downloads/2019%20Thomasson%20Alteration%20of%20performance%20in%20a%20mouse%20model%20of%20Emery-Dreifuss%20muscular%20dystrophy%20caused%20by%20A-type%20lamins%20gene%20mutation.pdf
https://www.benchchem.com/product/b605591?utm_src=pdf-body
https://www.benchchem.com/product/b605591?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3441127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3441127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577912/
https://pubmed.ncbi.nlm.nih.gov/22773734/
https://pubmed.ncbi.nlm.nih.gov/22773734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878678/
https://www.researchgate.net/figure/p38-MAPK-pathway-in-LMNA-related-dilated-cardiomyopathy-ASK1-indicates-apoptosis_fig1_366285100
https://cdn.clinicaltrials.gov/large-docs/56/NCT02351856/Prot_000.pdf
https://home.pavlab.msl.ubc.ca/wp-content/uploads/2013/11/activation-of-mapk-pathways-links-lmna-mutations.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1849984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1849984/
https://labos-recherche.insep.fr/sites/default/files/media/downloads/2019%20Thomasson%20Alteration%20of%20performance%20in%20a%20mouse%20model%20of%20Emery-Dreifuss%20muscular%20dystrophy%20caused%20by%20A-type%20lamins%20gene%20mutation.pdf
https://www.benchchem.com/product/b605591#preclinical-studies-of-arry-371797-in-cardiomyopathy-models
https://www.benchchem.com/product/b605591#preclinical-studies-of-arry-371797-in-cardiomyopathy-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b605591#preclinical-studies-of-arry-371797-in-
cardiomyopathy-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b605591#preclinical-studies-of-arry-371797-in-cardiomyopathy-models
https://www.benchchem.com/product/b605591#preclinical-studies-of-arry-371797-in-cardiomyopathy-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

